Home > Products > Screening Compounds P2415 > Cyproterone (acetate)
Cyproterone (acetate) -

Cyproterone (acetate)

Catalog Number: EVT-14935968
CAS Number:
Molecular Formula: C24H29ClO4
Molecular Weight: 416.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cyproterone acetate is a synthetic steroid that functions primarily as an antiandrogen and progestin. It is used in various therapeutic contexts, including the treatment of severe acne, hirsutism in women, and as a palliative treatment for prostate cancer in men. The compound is often administered in combination with ethinyl estradiol to enhance its efficacy in treating conditions related to androgen excess .

Classification: Cyproterone acetate is classified as a small molecule drug and falls under the categories of approved and investigational drugs. Its chemical formula is C24H29ClO4C_{24}H_{29}ClO_{4}, with a molecular weight of approximately 416.94 g/mol .

Synthesis Analysis

The synthesis of cyproterone acetate involves several methods, with traditional routes typically requiring multiple steps. Recent advancements have introduced more efficient synthetic pathways. For instance, one method involves the conversion of solasodine through a series of reactions including acetylation and chlorination, resulting in cyproterone acetate in fewer steps than conventional methods .

Technical Details

  1. Starting Material: Solasodine is often used as a precursor.
  2. Key Reactions:
    • Acetylation using acetic anhydride.
    • Chlorination with anhydrous hydrogen chloride.
    • Use of trimethyl sulfoxonium iodide and alkali hydrides like sodium hydride for further modifications.
  3. Yield Improvement: Modifications to reaction conditions can enhance yields significantly, achieving up to 53% based on theoretical values from pure solasodine .
Molecular Structure Analysis

Cyproterone acetate has a complex molecular structure characterized by its steroidal framework. The structural formula can be represented as follows:

  • Chemical Structure:
    C24H29ClO4\text{C}_{24}\text{H}_{29}\text{ClO}_{4}

Data

  • Molecular Weight: 416.94 g/mol
  • CAS Number: 427-51-0
  • Melting Point: 200-201 °C
  • Solubility: Very soluble in methylene chloride, freely soluble in acetone, and sparingly soluble in anhydrous ethanol .
Chemical Reactions Analysis

Cyproterone acetate participates in various chemical reactions typical of steroid derivatives. Key reactions include:

  1. Acetylation: The introduction of acetyl groups enhances its pharmacological properties.
  2. Chlorination: The incorporation of chlorine atoms increases binding affinity to androgen receptors.
  3. Rearrangements and Reductions: These are essential for modifying the steroid backbone to achieve desired biological activity.

Technical Details

  • Reactions often require specific conditions such as temperature control and use of solvents like pyridine or dichloroethane to optimize yields and purity .
Mechanism of Action

Cyproterone acetate exerts its effects primarily through its action as an androgen receptor antagonist. It binds to androgen receptors with a dissociation constant (KiK_i) of approximately 14 nM, effectively inhibiting the action of dihydrotestosterone, a potent androgen .

Process

  1. Binding: Cyproterone acetate competes with androgens for binding sites on androgen receptors.
  2. Inhibition: This binding prevents the activation of genes that promote male characteristics and behaviors.
  3. Clinical Effects: The inhibition leads to reduced symptoms associated with androgen excess, such as acne and hirsutism.
Physical and Chemical Properties Analysis

Cyproterone acetate exhibits distinct physical and chemical properties that are critical for its function:

  • Physical Properties:
    • Appearance: White to off-white crystalline solid.
    • Density: Approximately 1.0677 g/cm³ (estimated).
    • Refractive Index: About 1.4429 (estimated).
  • Chemical Properties:
    • Melting Point: 200-201 °C.
    • Boiling Point: Estimated at around 528.8 °C.
    • Solubility Profile:
      • Practically insoluble in water.
      • Very soluble in organic solvents like methylene chloride and acetone.

These properties influence its formulation and delivery methods in therapeutic applications .

Applications

Cyproterone acetate has several important applications in medicine:

  1. Dermatology: Used for treating severe acne and hirsutism in women, often combined with estrogen to enhance effectiveness.
  2. Oncology: Employed as a palliative treatment for advanced prostate cancer due to its antiandrogenic properties.
  3. Endocrinology: Utilized for managing conditions related to hyperandrogenism, including polycystic ovary syndrome.

The versatility of cyproterone acetate makes it a valuable compound in both endocrine therapy and dermatological treatments, showcasing its importance in modern medicine .

Historical Development and Pharmacological Evolution

Discovery and Early Synthetic Pathways

Cyproterone acetate (CPA) was first synthesized in 1962 by scientists at Schering AG (Germany), led by Friedrich Neumann, through structural modification of progesterone. The compound emerged from exploratory research on steroidal antiandrogens, patented in 1962 and 1963 [4] [10]. Early synthetic routes relied on solasodine—a natural steroidal alkaloid—as the starting material. A pivotal 18-step batch synthesis developed by Rudolf involved:

  • Δ1-Dehydrogenation: Introduction of a C1-C2 double bond using chemical oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or selenium dioxide [1].
  • Cyclopropanation: Corey-Chaykovsky reaction employing trimethylsulfoxonium iodide to forge the critical 1α,2α-methylene group on the A-ring [5].
  • Chlorination: Electrophilic addition at C6 using sources like tert-butyl hypochlorite [1].

These processes suffered from low overall yields (≤5%) due to intermediate instability, harsh reaction conditions, and costly purification [1] [5]. By the 1970s, 16-dehydropregnenolone acetate replaced solasodine as the preferred precursor, shortening synthesis to 14 steps and improving yields to 6.5% [5].

Table 1: Evolution of Cyproterone Acetate Synthesis

EraStarting MaterialKey StepsTotal StepsOverall Yield
1960sSolasodineΔ1-Dehydrogenation (SeO₂), Cyclopropanation (sulfoxonium ylide)18<5%
1970s16-Dehydropregnenolone acetateEpoxidation, Halogenation at C16146.5%
2020s4-Androstene-3,17-dioneBiocatalytic Δ1-dehydrogenation (ReM2 enzyme), Co-catalyzed Mukaiyama hydration10 (flow chemistry)9.6%

A breakthrough emerged in 2025 with a continuous-flow approach reducing steps to 10 and boosting yield to 9.6%. This integrated:

  • Engineered Biocatalysis: Recombinant 3-ketosteroid-Δ1-dehydrogenase (ReM2) for efficient Δ1-dehydrogenation at 40°C [5].
  • Cobalt-Catalyzed Hydration: Stereoselective addition of water to install the C17α-OH group [5].
  • Telescoped Reactions: Eliminating intermediate isolation through flow reactors [5].

Transition from Progestogenic to Antiandrogenic Applications

Initial pharmacological characterization revealed CPA’s dual activity:

  • Progestogenic Potency: The C17 acetate group conferred strong binding to progesterone receptors, enabling ovulation inhibition and endometrial transformation. This property led to early use in reproductive medicine [8] [10].
  • Antiandrogenic Mechanism: Competitive inhibition of dihydrotestosterone (DHT) at androgen receptors (AR), coupled with suppression of luteinizing hormone (LH) via hypothalamic-pituitary feedback. Unlike its non-acetylated analog cyproterone, CPA’s progestogenic action amplified its antiandrogen effects by reducing testicular testosterone synthesis [4] [8].

Table 2: Pharmacological Comparison: Cyproterone vs. Cyproterone Acetate

PropertyCyproteroneCyproterone Acetate
Antiandrogen Receptor BindingModerate (1/3 potency of CPA)High
Progestogenic ActivityNegligiblePotent
Gonadotropin SuppressionIncreases LH/testosterone (progonadotropic)Suppresses LH/testosterone (antigonadotropic)
Clinical UtilityLimited efficacy; not commercializedAndrogen-dependent conditions (PCOS, prostate cancer)

By the late 1960s, researchers recognized CPA’s unique value for androgen-dependent pathologies. Its ability to block peripheral androgen receptors while suppressing gonadal androgen production made it superior to pure antiandrogens like flutamide for conditions requiring systemic androgen suppression [4] [10]. Key therapeutic applications included:

  • Oncology: Palliative treatment of advanced prostate cancer via AR blockade and testosterone reduction [3] [10].
  • Dermatology/Endocrinology: Management of severe acne, hirsutism, and polycystic ovary syndrome (PCOS) in combination with ethinylestradiol (e.g., Diane-35) [3] [8].

Global Regulatory Milestones and Market Introduction

CPA’s approval trajectory varied significantly by region, reflecting divergent regulatory philosophies:

  • European Adoption: Germany (1973) and the UK (1978) approved CPA for prostate cancer and androgenization disorders. Diane-35 (2 mg CPA + 35 μg ethinylestradiol) gained widespread use for acne by the 1980s [4] [8].
  • Canadian Authorization: Health Canada endorsed CPA monotherapy (Androcur) for prostate cancer (1980s) and Diane-35 for acne/hirsutism [8].
  • US Regulatory Status: The FDA never approved CPA, citing hepatotoxicity concerns at antiandrogen doses (50–300 mg/day). Consequently, spironolactone became the primary antiandrogen in US dermatology [8].

Market growth has been robust, with the global CPA market valued at $342.5 million in 2025, projected to reach $472.7 million by 2032 (CAGR 4.7%). This expansion is driven by:

  • Rising Androgenization Disorders: Increasing PCOS prevalence (affecting 5%–10% of women) fuels demand for antiandrogen therapies [2].
  • Regional Market Dynamics: North America holds 39.2% market share (2025), while Asia-Pacific exhibits the highest growth due to expanding healthcare access and generic manufacturing in India/China [2] [7].
  • Formulation Dominance: Tablets comprise 59.1% of CPA formulations (2025) owing to stability, dosing accuracy, and patient acceptance [2].

Regulatory milestones continue to evolve, with 55 countries listing CPA on their Essential Medicines Lists (EMLs), affirming its therapeutic importance despite safety controversies in some regions [5].

Properties

Product Name

Cyproterone (acetate)

IUPAC Name

[(2S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate

Molecular Formula

C24H29ClO4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14?,15?,16?,17?,18?,22-,23-,24-/m0/s1

InChI Key

UWFYSQMTEOIJJG-JYAHAFDQSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CCC2[C@@]1(CCC3C2C=C(C4=CC(=O)C5CC5[C@]34C)Cl)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.